2-(3-Isopropylphenyl)-pyrimidin-5-ol
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Overview
Description
2-(3-Isopropylphenyl)-pyrimidin-5-ol is an organic compound characterized by a pyrimidine ring substituted with a 3-isopropylphenyl group and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropylphenyl)-pyrimidin-5-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 3-Isopropylphenyl Group: The 3-isopropylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3-isopropylphenyl with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.
Hydroxylation at the 5-Position: The hydroxyl group at the 5-position can be introduced through a selective hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropylphenyl)-pyrimidin-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(3-Isopropylphenyl)-pyrimidin-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Isopropylphenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or modulating its function. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidin-5-ol: Lacks the isopropyl group, resulting in different chemical and biological properties.
2-(3-Methylphenyl)-pyrimidin-5-ol: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and potency.
Uniqueness
2-(3-Isopropylphenyl)-pyrimidin-5-ol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
IUPAC Name |
2-(3-propan-2-ylphenyl)pyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)10-4-3-5-11(6-10)13-14-7-12(16)8-15-13/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBAZLJEVCQQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=NC=C(C=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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